N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

Description

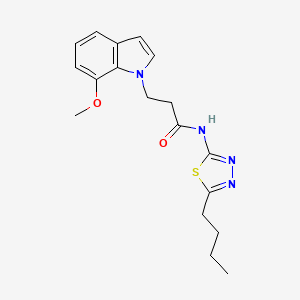

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a heterocyclic organic compound featuring a 1,3,4-thiadiazole ring substituted with a butyl group at position 5 and a propanamide linker connected to a 7-methoxyindole moiety.

Properties

Molecular Formula |

C18H22N4O2S |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxyindol-1-yl)propanamide |

InChI |

InChI=1S/C18H22N4O2S/c1-3-4-8-16-20-21-18(25-16)19-15(23)10-12-22-11-9-13-6-5-7-14(24-2)17(13)22/h5-7,9,11H,3-4,8,10,12H2,1-2H3,(H,19,21,23) |

InChI Key |

SNEWVKMLPDGAKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C(=CC=C3)OC |

Origin of Product |

United States |

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a compound that combines the biologically relevant 1,3,4-thiadiazole and indole moieties. This article explores its biological activities, focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring known for its diverse biological activities, particularly in medicinal chemistry. The indole portion contributes to its pharmacological relevance, as indole derivatives are prevalent in many natural products and pharmaceuticals. The structure can be represented as follows:

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. A study evaluating various thiadiazole derivatives showed weak activity against breast cancer cell lines MCF-7 and MDA-MB-231. However, specific derivatives demonstrated enhanced cytotoxicity with IC50 values indicating promising activity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| SCT-4 | MCF-7 | 6.6 | Induction of apoptosis via caspase activation |

| SCT-5 | MDA-MB-231 | 10.2 | Cell cycle arrest and apoptosis |

The mechanism of action often involves the modulation of apoptotic pathways. For instance, compounds like SCT-4 have been shown to decrease DNA biosynthesis significantly in cancer cells .

In silico studies suggest that this compound may interact with multiple biological targets. The compound's activity may be attributed to:

- Caspase Activation : Inducing apoptosis through caspases 3, 7, and 8.

- Cell Cycle Regulation : Affecting cell cycle checkpoints leading to growth inhibition.

- DNA Synthesis Inhibition : Reducing the incorporation of thymidine into DNA.

Case Studies and Experimental Findings

Several studies have assessed the biological activity of similar compounds with the thiadiazole structure:

- Synthesis and Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against MCF-7 and HepG2 cell lines using the MTT assay. Results indicated that modifications to the thiadiazole ring significantly influenced anticancer activity .

- Flow Cytometry Analysis : Flow cytometry was employed to analyze the effects of these compounds on programmed cell death in breast cancer cells after treatment with various concentrations over 24 hours. Notably, compounds with specific substituents showed enhanced efficacy in inducing apoptosis .

Comparison with Similar Compounds

Molecular Properties :

- Molecular Formula : C₁₈H₂₂N₄O₂S (inferred from ethyl analog C₁₆H₁₈N₄O₂S in ).

- Molecular Weight : ~358.5 g/mol.

- Key Features :

- Thiadiazole Core : Imparts metabolic stability and diverse bioactivity.

- Butyl Substituent : Enhances lipophilicity compared to shorter-chain analogs.

- 7-Methoxyindole : Influences electronic properties and hydrogen-bonding capacity.

Comparison with Similar Compounds

Structurally related compounds differ in substituents on the thiadiazole ring and indole moiety, leading to variations in biological activity, solubility, and pharmacokinetics. Below is a detailed analysis:

Substituent Effects on the Thiadiazole Ring

Key Observations :

Indole Moieties and Substitution Patterns

| Compound Name | Indole Substituent | Biological Activity | Structural Impact |

|---|---|---|---|

| N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide | 7-Methoxy | Inferred: Enzyme inhibition | Methoxy group enhances electron donation and H-bonding |

| 3-(6-fluoro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | 6-Fluoro | Anticancer | Fluorine increases electronegativity and bioavailability |

| 3-(5-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide | 5-Bromo | Antiproliferative | Bromine enhances steric bulk and halogen bonding |

Key Observations :

- 7-Methoxyindole : The methoxy group at position 7 may improve binding to cytochrome P450 enzymes or serotonin receptors, as seen in related indole derivatives .

- Halogenated Indoles : Fluorine or bromine substitutions () enhance target affinity and metabolic stability.

Predicted Pharmacokinetics for Butyl Analog :

- Lipophilicity (LogP) : ~3.5 (higher than ethyl: ~2.8), favoring tissue penetration but requiring formulation aids for solubility.

- Metabolic Stability : Butyl chains may slow hepatic metabolism, extending half-life but increasing risk of CYP450 inhibition.

Challenges :

- Longer alkyl chains (e.g., butyl) may reduce reaction yields due to steric hindrance.

- Purification requires advanced techniques like HPLC or crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.